Cas no 1261769-68-9 (2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl)

2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl is a halogenated biphenyl derivative characterized by its chloro and trifluoromethyl functional groups, which enhance its reactivity and utility in organic synthesis. The presence of both chloro and chloromethyl groups at the 2- and 3-positions, respectively, allows for versatile further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical applications. The electron-withdrawing trifluoromethyl group at the 4'-position contributes to its stability and influences its electronic properties, facilitating selective transformations. This compound is particularly useful in cross-coupling reactions and as a precursor for more complex molecules. Its structural features make it suitable for applications requiring precise molecular modifications.
2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl structure
1261769-68-9 structure
商品名:2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl
CAS番号:1261769-68-9
MF:C14H9Cl2F3
メガワット:305.122472524643
CID:4990898

2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl 化学的及び物理的性質

名前と識別子

    • 2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl
    • インチ: 1S/C14H9Cl2F3/c15-8-10-2-1-3-12(13(10)16)9-4-6-11(7-5-9)14(17,18)19/h1-7H,8H2
    • InChIKey: WVSNBPBMKBBWOO-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(CCl)=CC=CC=1C1C=CC(C(F)(F)F)=CC=1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 285
  • 疎水性パラメータ計算基準値(XlogP): 5.4
  • トポロジー分子極性表面積: 0

2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011011205-500mg
2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl
1261769-68-9 97%
500mg
798.70 USD 2021-07-04
Alichem
A011011205-1g
2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl
1261769-68-9 97%
1g
1,534.70 USD 2021-07-04
Alichem
A011011205-250mg
2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl
1261769-68-9 97%
250mg
484.80 USD 2021-07-04

2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl 関連文献

2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenylに関する追加情報

2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl: A Multifunctional Compound with Promising Applications in Pharmaceutical Research

2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl, also known by its CAS no 1261769-68-9, represents a unique class of biphenyl derivatives characterized by the presence of multiple halogenated functional groups. This compound is structurally defined by a biphenyl core, which consists of two benzene rings connected by a single carbon-carbon bond, with chlorine atoms and trifluoromethyl groups strategically positioned at specific sites. The chloromethyl group at the 3-position and the trifluoromethyl substituent at the 4' position of the second ring contribute to its distinct chemical properties, making it a valuable intermediate in the synthesis of various pharmaceutical compounds.

Recent studies have highlighted the biphenyl core as a critical structural motif in drug discovery, particularly in the development of antioxidant agents and anti-inflammatory compounds. The trifluoromethyl group at the 4' position enhances the electronegative character of the molecule, influencing its lipophilicity and metabolic stability. These properties are crucial for optimizing drug candidates for targeted delivery and prolonged biological activity. The chloromethyl functionality at the 3-position further contributes to the molecule's reactivity, enabling the attachment of various functional groups through electrophilic substitution reactions.

One of the most significant advantages of 2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl is its synthetic versatility, which allows for the incorporation of diverse substituents. Researchers have explored its potential as a building block for pharmaceutical intermediates, particularly in the development of antibacterial agents and anti-cancer drugs. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines, suggesting its utility in targeted therapy strategies. The trifluoromethyl group was found to play a pivotal role in modulating the binding affinity of the molecule to specific proteins involved in cell proliferation.

The biphenyl core of this compound is also notable for its conformational flexibility, which allows it to adopt multiple molecular conformations. This property is particularly advantageous in drug design, as it enables the molecule to interact with a wide range of biological targets. For instance, a 2022 study in *Organic & Biomolecular Chemistry* reported that 2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl derivatives demonstrated inhibitory activity against kinase enzymes, which are implicated in the pathogenesis of several chronic diseases. The chloromethyl group was shown to enhance the electrophilic reactivity of the molecule, facilitating the formation of covalent bonds with target proteins.

In the context of pharmaceutical research, the trifluoromethyl group is often employed to improve the metabolic stability of drug candidates. This is because the trifluoromethyl substituent is resistant to hydrolysis and oxidation, which are common metabolic pathways in the liver. A 2023 review in *Drug Discovery Today* emphasized the importance of fluorinated substituents in the development of long-acting drugs, with 2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl being cited as a model compound for fluorination strategies. The fluorine atoms in the trifluoromethyl group also contribute to the molecule's hydrophobic character, which is beneficial for drug permeability across biological membranes.

The chloromethyl functionality at the 3-position of the biphenyl core further enhances the molecule's reactivity by introducing a primary carbon that is highly susceptible to electrophilic attack. This property makes the compound a valuable intermediate in the synthesis of heterocyclic compounds, which are commonly used as pharmaceutical agents. For example, a 2021 study in *Synthetic Communications* described the use of 2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl as a precursor for the preparation of pyrimidine derivatives, which have shown antiviral activity against RNA viruses. The chloromethyl group was found to be essential for the ring formation in these compounds, highlighting its importance in synthetic chemistry.

Recent advancements in computational chemistry have further expanded the understanding of 2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl's molecular interactions. Molecular docking studies have revealed that the biphenyl core can interact with target proteins through π-π stacking and hydrophobic interactions, which are critical for ligand binding. A 2023 computational analysis published in *Journal of Chemical Information and Modeling* predicted that derivatives of this compound could selectively bind to cytochrome P450 enzymes, which are involved in drug metabolism. These findings underscore the potential of 2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl as a lead compound for the development of drug metabolism modulators.

In summary, 2-Chloro-3-chloromethyl-4'-(trifluoromethyl)biphenyl is a multifunctional compound with significant potential in pharmaceutical research. Its biphenyl core, chloromethyl group, and trifluoromethyl substituent collectively contribute to its chemical reactivity, metabolic stability, and biological activity. Ongoing studies continue to explore its applications in drug discovery, synthetic chemistry, and targeted therapy, making it a promising candidate for the development of novel therapeutic agents.

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